![molecular formula C8H7NO3 B12887604 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol is a compound belonging to the class of benzisoxazoles, which are aromatic compounds containing a benzene ring fused to an isoxazole ring. Isoxazole is a five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom. This compound is of significant interest due to its potential biological activities and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzisoxazole carboxylic acid, while reduction can produce benzisoxazole methanol derivatives.
科学的研究の応用
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other proteins, thereby modulating their functions. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its therapeutic effects .
類似化合物との比較
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Benzisoxazole: A benzene ring fused to an isoxazole ring.
Fluoroisoxazoles: Isoxazole derivatives with fluorine substitution.
Uniqueness
3-(Hydroxymethyl)benzo[d]isoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C8H7NO3/c10-4-7-6-2-1-5(11)3-8(6)12-9-7/h1-3,10-11H,4H2 |
InChIキー |
SCMBLVKBVYELNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)ON=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


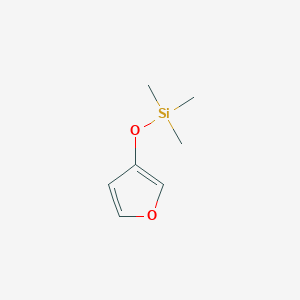
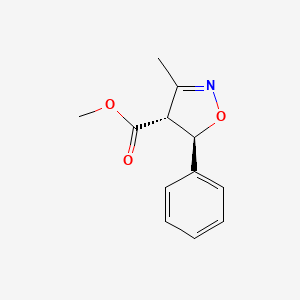

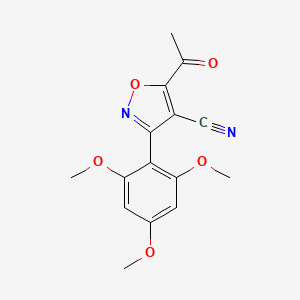
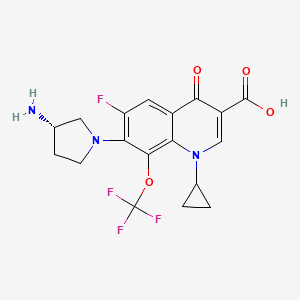

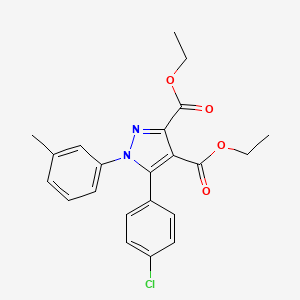
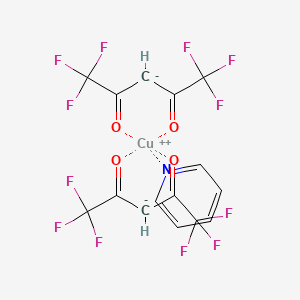

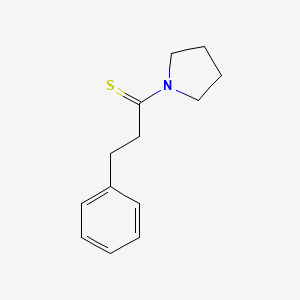
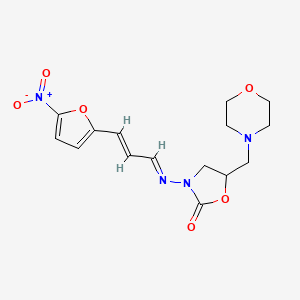

![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
